molecular formula C9H14BNO4 B1424318 (2,6-Diethoxypyridin-3-yl)boronic acid CAS No. 1003043-46-6

(2,6-Diethoxypyridin-3-yl)boronic acid

Cat. No. B1424318
M. Wt: 211.03 g/mol
InChI Key: HTELBRAIBMTDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,6-Diethoxypyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which makes them useful in various sensing applications . They are also used in the synthesis of small chemical receptors .


Synthesis Analysis

The synthesis of boronic acid derivatives often involves the reaction of Grignard reagents with diboronyl esters of dialkoxyboranes . A catalyst, such as iridium or rhodium, is needed to produce the desired product .


Molecular Structure Analysis

The molecular formula of “(2,6-Diethoxypyridin-3-yl)boronic acid” is C9H14BNO4 . The molecular weight is 211.02 .


Chemical Reactions Analysis

Boronic acids, including “(2,6-Diethoxypyridin-3-yl)boronic acid”, can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

“(2,6-Diethoxypyridin-3-yl)boronic acid” is a solid substance . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Scientific Research Applications

Fluorescent Molecule Applications (2,6-Diethoxypyridin-3-yl)boronic acid, as a derivative of boronic acid, exhibits notable fluorescent properties, making it an excellent candidate for sensor design. The fluorescence quenching of similar boronic acid derivatives in various solvents has been extensively studied, indicating their potential in fluorescence-based sensor applications, particularly in the detection of biological and chemical substances (Melavanki, 2018).

Synthetic Intermediates and Building Blocks This compound serves as a synthetic intermediate and building block in organic chemistry. It's involved in intricate molecular structures and has applications in sensing, protein manipulation, therapeutics, biological labeling, and separation. Its combination with aminophosphonic acid groups has been studied to offer new opportunities in these fields, highlighting its multifunctional nature and potential for creating complex molecules (Zhang et al., 2017).

Suzuki Cross-Coupling Halopyridinylboronic acids and esters, closely related to (2,6-Diethoxypyridin-3-yl)boronic acid, are stable, crystalline partners for classical Suzuki cross-coupling. They enable the synthesis of diverse pyridine libraries, indicating the potential of (2,6-Diethoxypyridin-3-yl)boronic acid in facilitating complex chemical reactions and contributing to the development of new compounds (Bouillon et al., 2003).

Catalysis (2,6-Diethoxypyridin-3-yl)boronic acid plays a significant role in boronic acid catalysis, an emerging field with a wide array of applications. It catalyzes the activation of hydroxy functional groups, promoting direct transformations into valuable products under mild conditions. This property makes it a versatile molecule in various organic reactions, potentially leading to advancements in the development of pharmaceuticals and materials with dynamic covalent or responsive behavior (Hall, 2019).

Biomedical Applications Boronic acid derivatives, including (2,6-Diethoxypyridin-3-yl)boronic acid, are increasingly used in biomedical applications due to their unique reactivity, solubility, and responsive nature. They show potential in the treatment of various diseases, including HIV, obesity, diabetes, and cancer. The versatile nature of these compounds, as evidenced by their use in different medical and biological contexts, highlights their significance in the development of new biomaterials and therapeutics (Cambre & Sumerlin, 2011).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .

Future Directions

Boronic acids, including “(2,6-Diethoxypyridin-3-yl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research directions may include the development of more diverse molecules and applied sensing strategies .

properties

IUPAC Name

(2,6-diethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4/c1-3-14-8-6-5-7(10(12)13)9(11-8)15-4-2/h5-6,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTELBRAIBMTDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCC)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701244
Record name (2,6-Diethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Diethoxypyridin-3-yl)boronic acid

CAS RN

1003043-46-6
Record name (2,6-Diethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Diethoxypyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2,6-Diethoxypyridin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2,6-Diethoxypyridin-3-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2,6-Diethoxypyridin-3-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2,6-Diethoxypyridin-3-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2,6-Diethoxypyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.